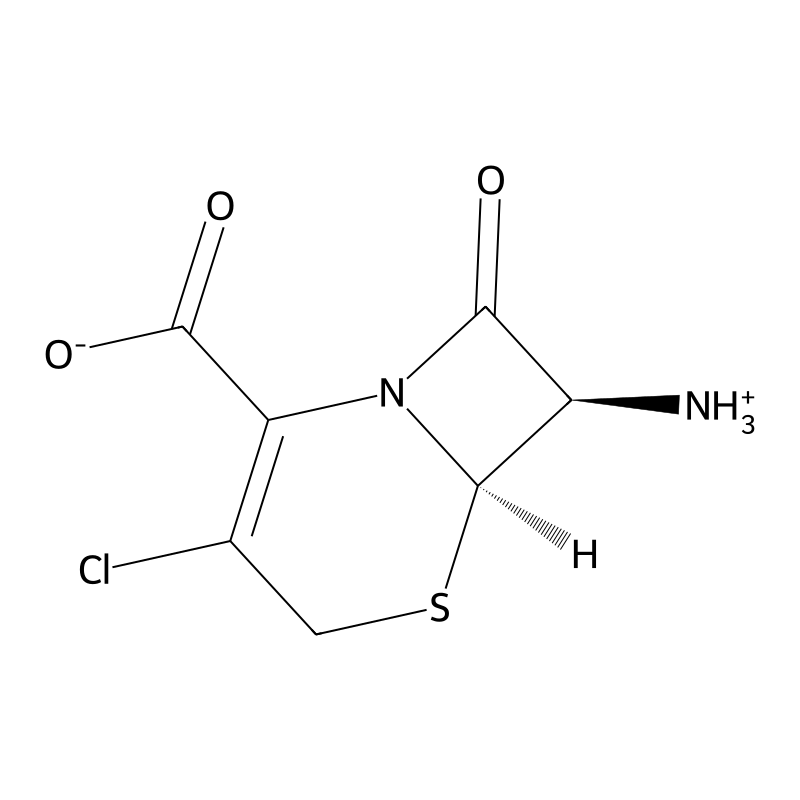

7-Amino-3-chloro-3-cephem-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibiotic Synthesis:

Scientific Field: Medicinal Chemistry and Antibiotic Development.

Summary: 7-ACC serves as a crucial intermediate in the synthesis of cephalosporin antibiotics.

Methods of Application: It is used as a reagent to prepare cephalosporins, which are essential for combating bacterial infections.

Results/Outcomes: Successful synthesis of cephalosporin antibiotics with improved antibacterial properties.

Bacterial Cell-Wall Enzyme Inhibition:

Scientific Field: Microbiology and Biochemistry.

Summary: 7-ACC acts as a potent inhibitor of bacterial cell-wall enzymes.

Methods of Application: Researchers use it to study bacterial cell-wall biosynthesis and inhibition mechanisms.

Results/Outcomes: Insights into cell-wall synthesis pathways and potential targets for antibiotic development.

Bioconversion Studies:

Scientific Field: Biotechnology and Enzymology.

Summary: 7-ACC is employed in bioconversion studies.

Methods of Application: Researchers investigate enzymatic transformations using 7-ACC as a substrate.

Results/Outcomes: Understanding enzyme kinetics, substrate specificity, and metabolic pathways.

Cephalosporin Structure Modification:

Scientific Field: Organic Chemistry.

Summary: Researchers modify the 7-ACC structure to create novel cephalosporins.

Methods of Application: Chemical derivatization, substitution, and cyclization.

Results/Outcomes: Development of cephalosporins with improved pharmacokinetics and antibacterial activity.

Pharmacokinetic Studies:

Scientific Field: Pharmacology and Drug Development.

Summary: Researchers investigate the absorption, distribution, metabolism, and excretion of 7-ACC.

Methods of Application: Animal models, pharmacokinetic assays, and bioavailability studies.

Results/Outcomes: Determination of optimal dosing regimens and safety profiles.

Structural Biology and Enzyme Mechanisms:

Scientific Field: Structural Biology and Enzymology.

Summary: Researchers use 7-ACC to study enzyme-substrate interactions.

Methods of Application: X-ray crystallography, NMR spectroscopy, and molecular modeling.

Results/Outcomes: Insights into enzyme active sites, substrate binding, and catalytic mechanisms.

7-Amino-3-chloro-3-cephem-4-carboxylic acid is a synthetic compound belonging to the class of cephem antibiotics, which are characterized by their beta-lactam structure. Its molecular formula is C7H7ClN2O3S, and it has a molecular weight of approximately 234.66 g/mol. The compound features a chloro substituent at the 3-position and an amino group at the 7-position, which are critical for its biological activity and stability against bacterial resistance mechanisms .

- Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive products. This reaction is significant in determining the stability and shelf-life of the antibiotic.

- Acylation: The amino group can react with acylating agents to form amides, which can enhance its antibacterial properties or alter its pharmacokinetic profile.

- Reduction: The compound can be reduced to yield derivatives with potentially different biological activities.

These reactions are essential for modifying the compound for improved efficacy or reduced side effects in therapeutic applications .

The primary biological activity of 7-amino-3-chloro-3-cephem-4-carboxylic acid lies in its antibacterial properties. It exhibits effectiveness against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis, which is a hallmark mechanism of beta-lactam antibiotics. The presence of the chloro group enhances its potency against certain resistant strains, making it a valuable candidate in antibiotic therapy .

The synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid typically involves several steps:

- Starting Material: The synthesis often begins with an appropriate cephem precursor, such as 7-aminocephalosporanic acid.

- Chlorination: A chlorinating agent is used to introduce the chloro group at the 3-position.

- Carboxylation: The carboxylic acid group is introduced at the 4-position through carboxylation reactions.

- Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Several patents detail specific synthetic routes, emphasizing variations in reagents and conditions to optimize yield and purity .

7-Amino-3-chloro-3-cephem-4-carboxylic acid has several applications:

- Antibiotic Therapy: It is primarily used in treating bacterial infections due to its broad-spectrum antibacterial activity.

- Research: The compound serves as a valuable tool in microbiological research for studying antibiotic resistance mechanisms.

- Pharmaceutical Development: Its structure provides a foundation for developing new derivatives with enhanced efficacy or reduced side effects.

The ongoing research into its modifications continues to expand its potential applications within medicinal chemistry .

Studies on 7-amino-3-chloro-3-cephem-4-carboxylic acid have focused on its interactions with various biological systems:

- Protein Binding: Investigations into how this compound binds to plasma proteins can help predict its pharmacokinetic behavior in vivo.

- Synergistic Effects: Research has explored potential synergistic effects when combined with other antibiotics, which may enhance therapeutic outcomes against resistant bacterial strains.

Understanding these interactions is crucial for optimizing dosing regimens and improving treatment efficacy .

Several compounds share structural or functional similarities with 7-amino-3-chloro-3-cephem-4-carboxylic acid. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Aminocephalosporanic Acid | Core cephem structure | Precursor to many cephalosporins |

| Cefotaxime | Additional side chains | Broader spectrum against Gram-negative bacteria |

| Ceftriaxone | Enhanced stability and longer half-life | Effective against resistant strains |

While these compounds share a common cephem backbone, the unique chloro substitution at the 3-position in 7-amino-3-chloro-3-cephem-4-carboxylic acid contributes to its distinct antibacterial properties and potential advantages in overcoming resistance mechanisms .

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Irritant;Health Hazard